Product packaging for 3-Chlorotetrafluoropropionyl chloride(Cat. No.:CAS No. 24503-62-6)

3-Chlorotetrafluoropropionyl chloride

Cat. No.: B1586771
CAS No.: 24503-62-6
M. Wt: 198.93 g/mol
InChI Key: UTCWESKNHLBRDD-UHFFFAOYSA-N
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Description

Overview of Halogenated Acyl Chlorides in Organic Synthesis

Acyl chlorides, organic compounds featuring a -COCl functional group, are renowned for their high reactivity, positioning them as crucial intermediates in organic synthesis. noaa.gov Their utility stems from the carbon-chlorine bond and the carbonyl group, which create a highly electrophilic carbon center susceptible to nucleophilic attack. This inherent reactivity allows for the efficient conversion of carboxylic acids, from which they are derived, into a wide array of other functional groups. noaa.gov

The introduction of additional halogen atoms onto the alkyl chain of an acyl chloride, creating a halogenated acyl chloride, further modulates its chemical behavior. These compounds are synthesized from their corresponding carboxylic acids using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.ukyoutube.com The general reaction for their formation from a carboxylic acid is depicted below:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Halogenated acyl chlorides are instrumental in a variety of acylation reactions, including Friedel-Crafts acylation to produce aromatic ketones. They are also vital in the synthesis of esters, amides, and anhydrides, making them indispensable building blocks in the pharmaceutical, agrochemical, and polymer industries. noaa.gov The presence of halogens can influence the reaction kinetics and, in some cases, introduce functionalities that are key to the desired properties of the final product.

Significance of Perfluorinated and Chlorinated Organic Compounds in Contemporary Chemistry

The incorporation of fluorine and chlorine atoms into organic molecules imparts a range of unique and valuable properties. Organofluorine compounds, in particular, have garnered significant attention in medicinal chemistry and materials science. molecularcloud.orgnbinno.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to enhanced thermal and chemical stability in the resulting molecules. nbinno.com

In the pharmaceutical sector, the strategic placement of fluorine atoms can improve a drug's metabolic stability, lipophilicity, and binding affinity to its target, ultimately enhancing its therapeutic efficacy. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net Similarly, in agrochemicals, fluorination can lead to more potent and environmentally stable pesticides and herbicides. researchgate.netnih.gov

Chlorinated organic compounds also hold a significant place in the chemical industry. They are integral to the synthesis of numerous pharmaceuticals and serve as important industrial chemicals. molecularcloud.org The presence of chlorine can alter the electronic properties and reactivity of a molecule, providing chemists with another tool to fine-tune molecular behavior.

Interactive Table: Properties Conferred by Fluorine and Chlorine in Organic Molecules

Property Effect of Fluorine Effect of Chlorine
Electronegativity Highest of all elements High
Bond Strength (C-X) Very strong (approx. 485 kJ/mol) Strong
Lipophilicity Increases Increases
Metabolic Stability Generally increases Can be a site for metabolism
Binding Affinity Can enhance through specific interactions Can influence binding

| Acidity of nearby protons | Increases | Increases |

Research Trajectories for 3-Chlorotetrafluoropropionyl Chloride

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising research trajectories. As a short-chain perhalogenated acyl chloride, it serves as a valuable building block for introducing the 3-chloro-2,2,3,3-tetrafluoropropionyl moiety into larger, more complex molecules. chemimpex.com

The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 3-chloro-2,2,3,3-tetrafluoropropionic acid, by reacting it with a standard chlorinating agent like thionyl chloride. libretexts.orgchemimpex.com

Given the known applications of similar fluorinated and chlorinated building blocks, the primary research interest in this compound is expected to be in the fields of medicinal chemistry and agrochemicals. nih.govalfa-chemistry.com Its high degree of halogenation suggests that it could be used to synthesize compounds with enhanced stability and specific biological activities. greenpeace.to

Potential Research Applications:

Pharmaceutical Synthesis: The compound could be used to create novel drug candidates. The chlorotetrafluoropropyl group, when incorporated into a biologically active scaffold, could modulate the drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. The combination of both chlorine and fluorine offers a unique electronic and steric profile that could lead to enhanced target binding or improved metabolic resistance. nih.govnih.gov

Agrochemical Development: In the agrochemical industry, there is a constant need for new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. This compound could be a key intermediate in the synthesis of new pesticides where the halogenated moiety contributes to the compound's potency and stability in the field. researchgate.netnih.gov

Materials Science: Perfluorinated and polyfluorinated compounds are known for their unique surface properties, including hydrophobicity and oleophobicity. greenpeace.to Research could explore the incorporation of the 3-chlorotetrafluoropropionyl group into polymers or onto surfaces to create novel materials with tailored repellent or low-friction properties.

The reactivity of the acyl chloride group allows for its conjugation to a wide range of molecules containing nucleophilic groups, such as alcohols, amines, and thiols. This versatility makes this compound a promising tool for researchers looking to explore the effects of this specific halogenation pattern in various chemical contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Cl2F4O B1586771 3-Chlorotetrafluoropropionyl chloride CAS No. 24503-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F4O/c4-1(10)2(6,7)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWESKNHLBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382118
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24503-62-6
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorotetrafluoropropionyl chloride
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Preparative Methodologies for 3 Chlorotetrafluoropropionyl Chloride

Historical Development of Synthetic Routes

The synthesis of acyl chlorides, in general, has a rich history dating back to the 19th century, with the discovery of reagents capable of converting carboxylic acids into their more reactive acid chloride counterparts. Early methods for the preparation of acyl chlorides involved the use of phosphorus chlorides. wikipedia.org Phosphorus pentachloride (PCl₅) was a common choice, reacting with carboxylic acids to produce the desired acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.uklibretexts.org Another historical method involves the use of phosphorus trichloride (B1173362) (PCl₃), which also converts carboxylic acids to acyl chlorides, yielding phosphorous acid as a byproduct. libretexts.org

Later, thionyl chloride (SOCl₂) became a widely adopted reagent for this transformation due to the advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org These foundational methods laid the groundwork for the synthesis of a wide array of acyl chlorides, including complex and fluorinated derivatives like 3-Chlorotetrafluoropropionyl chloride.

Chlorination Approaches for Precursor Molecules

The primary methods for preparing this compound involve the chlorination of suitable precursor molecules. The most direct precursor is the corresponding carboxylic acid, but aldehydes and other organic substrates can also serve as starting materials.

Chlorination of Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor is 2,3,3,3-tetrafluoropropionic acid. Several standard chlorinating agents can be employed for this purpose.

Common Chlorinating Agents for Carboxylic Acids:

ReagentByproductsAdvantages
Thionyl chloride (SOCl₂) ** SO₂, HCl (gaseous)Gaseous byproducts simplify purification. chemguide.co.uklibretexts.org
Phosphorus pentachloride (PCl₅) POCl₃, HClEffective for a wide range of carboxylic acids. chemguide.co.uklibretexts.org
Phosphorus trichloride (PCl₃) H₃PO₃Milder reaction compared to PCl₅. libretexts.org
Oxalyl chloride ((COCl)₂) **CO, CO₂, HCl (gaseous)Milder reagent, useful for sensitive substrates. wikipedia.org

The reaction with thionyl chloride is often preferred due to the facile removal of the gaseous byproducts. libretexts.org Phosphorus pentachloride is also a robust reagent for this conversion. libretexts.org The choice of reagent may depend on the scale of the reaction and the desired purity of the final product.

Chlorination of Aldehyde Precursors

An alternative route to acyl chlorides involves the chlorination of the corresponding aldehyde. In the case of this compound, the precursor would be 2,3,3,3-tetrafluoropropionaldehyde. A patented process describes a similar transformation for the production of 3,3,3-trifluoropropionyl chloride from 3,3,3-trifluoropropionaldehyde. google.com The chlorinating agents cited in this process are chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and organic N-chloro compounds. google.com This suggests that a similar strategy could be applied to the synthesis of this compound.

Potential Chlorinating Agents for Aldehyde Precursors:

ReagentDescription
Chlorine (Cl₂) ** A gaseous chlorinating agent.
Sulfuryl chloride (SO₂Cl₂) **A liquid chlorinating agent.
Organic N-chloro compounds A class of reagents including N-chlorosuccinimide (NCS).

This method provides an alternative synthetic pathway, particularly if the aldehyde precursor is more readily available or cost-effective than the corresponding carboxylic acid.

Chlorination of Other Organic Substrates

The synthesis of acyl chlorides is not limited to carboxylic acid and aldehyde precursors. Other functionalized organic molecules can also be converted to acyl chlorides. For instance, the alpha-chlorination of existing acid chlorides can be a route to more highly chlorinated products. A patent describes the α-chlorination of various acid chlorides in the presence of specific catalysts. google.com While not a direct synthesis of the title compound from a non-acyl chloride precursor, this demonstrates the possibility of modifying existing acyl chlorides.

Advanced Synthetic Strategies

Modern synthetic chemistry increasingly focuses on developing more efficient, safer, and scalable processes. For the synthesis of this compound, continuous flow technology represents a significant advancement over traditional batch methods.

Continuous Flow Synthesis Techniques

Continuous flow chemistry involves the continuous pumping of reagents through a reactor, offering several advantages over batch processing. mt.com These benefits are particularly relevant for reactions involving hazardous reagents like thionyl chloride or highly exothermic processes. contractpharma.comnih.gov

Advantages of Continuous Flow Synthesis for Acyl Chloride Production:

AdvantageDescription
Enhanced Safety The small reactor volume minimizes the amount of hazardous material present at any given time, reducing the risk of accidents. contractpharma.comstolichem.com
Improved Heat Transfer The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions. scielo.br
Precise Reaction Control Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purity. mt.com
Scalability Scaling up production is achieved by running the process for longer or by using multiple reactors in parallel, rather than using larger, potentially more hazardous, batch reactors. stolichem.com
Integration of Steps Multiple reaction and purification steps can be integrated into a single continuous process, improving overall efficiency. nih.gov

The synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or bis(trichloromethyl)carbonate has been successfully demonstrated in continuous flow systems. researchgate.netnih.gov A continuous flow setup for the generation of thionyl fluoride (B91410) (SOF₂) from thionyl chloride and potassium fluoride has also been developed for the rapid synthesis of acyl fluorides. nih.gov Given these precedents, a continuous flow process for the synthesis of this compound from 2,3,3,3-tetrafluoropropionic acid and a chlorinating agent like thionyl chloride is a highly viable and advantageous approach. This methodology is particularly attractive for the industrial-scale production of fluorinated fine chemicals. rsc.org

Atom-Economical and Mass-Efficient Procedures

The principles of atom economy, a concept introduced to maximize the incorporation of all reactant materials into the final product, are central to developing sustainable and efficient chemical syntheses. rsc.orgwordpress.com For a reaction to be considered atom-economical, the amount of waste or byproducts generated should be minimized. rsc.org

In the context of synthesizing halogenated acyl chlorides, traditional methods often involve the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which can lead to the formation of significant amounts of inorganic byproducts. For instance, the reaction of a carboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. While some of these byproducts can be utilized in subsequent reaction steps, such as the hydrochlorination of an alkene, they often represent a loss of atom economy if not efficiently captured and repurposed. google.com

A more atom-economical approach to the synthesis of a related compound, 3-chloropropionyl chloride, involves the direct addition of hydrogen chloride to acrylic acid chloride. google.com This method, in theory, incorporates all the atoms of the reactants into the desired product. However, the initial formation of acrylic acid chloride from acrylic acid using a chlorinating agent still generates byproducts.

Continuous flow processes offer a pathway to enhance mass efficiency by improving reaction control, reducing residence times, and minimizing the need for excess reagents. google.com For example, a continuous flow procedure for the production of 3-chloropropionyl chloride from acrylic acid has been developed, demonstrating high conversion rates at mild temperatures and pressures. google.com Such a setup could potentially be adapted for the synthesis of this compound, although the stability and reactivity of the fluorinated precursors would need to be carefully considered.

The following table illustrates a hypothetical comparison of atom economies for different synthetic routes to a generic chloropropionyl chloride, highlighting the advantages of addition reactions over substitution reactions.

Reaction Type Generic Equation Theoretical Atom Economy Key Byproducts
Substitution (from Carboxylic Acid) R-COOH + SOCl₂ → R-COCl + SO₂ + HCl< 50%SO₂, HCl
Addition (to Acryloyl Chloride) CH₂=CHCOCl + HCl → CH₂ClCH₂COCl100%None (in theory)

This table is illustrative and assumes stoichiometric reactions for the purpose of demonstrating the concept of atom economy.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and often with improved atom economy. For the synthesis of acyl chlorides, including fluorinated analogues, various catalytic systems have been explored.

One approach involves the use of basic organic compounds as catalysts. For instance, the synthesis of 3-chloropropionyl chloride can be achieved by reacting acrylic acid with thionyl chloride in the presence of a basic organic compound like N,N-dimethylformamide (DMF). google.com The catalyst facilitates the reaction, allowing it to proceed in a single step with high yield. google.com A patent for the production of 3-chloro-1,1,2,2-tetrafluoropropane, a related compound, also mentions the use of DMF in the reaction of tetrafluoropropionyl oxide with thionyl chloride. google.com

Solid base catalysts have also been employed in the synthesis of chlorinated compounds, offering advantages in terms of separation and reusability. google.com For example, a composite catalyst of ZnO and KF has been used in the synthesis of 3-chloro-2-hydroxypropyl-trimethyl ammonium (B1175870) chloride. google.com While not a direct synthesis of an acyl chloride, this demonstrates the potential for solid catalysts in related chlorination reactions.

The use of hydrofluoride adducts of amines as catalysts has been reported for the production of acid fluorides from acid chlorides. google.com This type of catalytic system could potentially be adapted for the synthesis of fluorinated acyl chlorides, where a fluoride-chloride exchange might be a key step.

The table below summarizes potential catalytic approaches for the synthesis of halogenated acyl chlorides, which could be relevant for this compound.

Catalyst Type Example Catalyst Reactants Potential Advantages
Basic Organic Compound N,N-dimethylformamide (DMF)Carboxylic Acid + Thionyl ChlorideSingle-step reaction, high yield. google.com
Solid Base Catalyst ZnO/KFTrimethylamine hydrochloride + EpichlorohydrinCatalyst reusability, simplified workup. google.com
Hydrofluoride Adduct R₃N·xHFAcid Chloride + HFControlled fluorination. google.com

This table presents potential catalytic systems based on the synthesis of analogous compounds.

Industrial Scale-Up Considerations and Process Optimization in Research

The transition from laboratory-scale research to industrial production of a specialty chemical like this compound requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Process Optimization in Research: Research efforts would likely focus on developing a robust and reproducible synthetic route. This includes:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates, equilibrium positions, and heat of reaction is essential for designing a safe and efficient process.

Solvent and Catalyst Screening: Identifying the optimal solvent and catalyst system is critical for maximizing yield and purity while minimizing environmental impact and cost. The use of recyclable catalysts is a key consideration.

Impurity Profiling: Identifying and quantifying byproducts is crucial for developing effective purification strategies.

Industrial Scale-Up Considerations:

Reactor Design: The choice of reactor (e.g., batch, semi-batch, or continuous flow) will depend on the reaction kinetics, heat transfer requirements, and production scale. For exothermic reactions, continuous flow reactors can offer superior temperature control and safety. google.com

Materials of Construction: Given the corrosive nature of acyl chlorides and potential reagents like hydrogen fluoride, selecting appropriate corrosion-resistant materials for reactors and piping is paramount.

Safety and Environmental Concerns: Handling of toxic and corrosive materials requires stringent safety protocols. The management of waste streams, including acidic gases and solvent waste, must comply with environmental regulations.

The table below outlines key parameters that would need to be optimized during the scale-up of a hypothetical synthesis of this compound.

Parameter Laboratory-Scale Focus Industrial Scale-Up Consideration
Reaction Conditions Maximizing yield and purity on a small scale.Optimizing for throughput, safety, and energy efficiency.
Reagent Stoichiometry Often using an excess of one reagent to drive the reaction to completion.Minimizing excess reagents to reduce cost and waste.
Purification Chromatography, small-scale distillation.Fractional distillation, extraction, and crystallization.
Process Control Manual monitoring and control.Automated process control for temperature, pressure, and flow rates.

Reactivity Profiles and Mechanistic Investigations of 3 Chlorotetrafluoropropionyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is a classic substrate for nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and resulting in the substituted product. The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group enhances the electrophilicity of the carbonyl carbon, making 3-Chlorotetrafluoropropionyl chloride particularly reactive towards nucleophiles.

This compound readily reacts with primary and secondary amines to yield the corresponding amides. The reaction, often referred to as amination or amidation, proceeds rapidly, typically at room temperature in an aprotic solvent. numberanalytics.comacs.org A base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), is commonly added to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. numberanalytics.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.

The reaction is highly versatile, accommodating a wide range of amine substrates.

Table 1: Illustrative Amidation Reactions

Amine ReactantBaseSolventExpected Product
AmmoniaPyridineDichloromethane (DCM)3-Chloro-2,2,3,3-tetrafluoropropanamide
DiethylamineTriethylamine (TEA)Tetrahydrofuran (THF)N,N-diethyl-3-chloro-2,2,3,3-tetrafluoropropanamide
AnilinePyridineDiethyl EtherN-phenyl-3-chloro-2,2,3,3-tetrafluoropropanamide

The conversion of this compound to its corresponding esters is achieved through reaction with alcohols. This process, known as esterification, is typically exothermic and can be performed by mixing the acyl chloride with the desired alcohol. chemicalbook.com Often, a weak, non-nucleophilic base like pyridine is used to catalyze the reaction and scavenge the HCl byproduct. pressbooks.pub The reaction mechanism is analogous to amidation, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon.

A variety of alcohols can be used, leading to a diverse range of ester products. The reaction conditions can be adjusted based on the reactivity of the specific alcohol. pressbooks.pub

Table 2: Illustrative Esterification Processes

Alcohol ReactantCatalyst/BaseSolventExpected Product
MethanolPyridineNoneMethyl 3-chloro-2,2,3,3-tetrafluoropropanoate
EthanolNoneDiethyl EtherEthyl 3-chloro-2,2,3,3-tetrafluoropropanoate
IsopropanolPyridineDichloromethane (DCM)Isopropyl 3-chloro-2,2,3,3-tetrafluoropropanoate

This compound is an effective reagent for Friedel-Crafts acylation, an electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. nih.gov The reaction is carried out by treating an aromatic compound, such as benzene, with the acyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). nih.govwou.edu

The mechanism involves the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. wou.edu This complex then dissociates to form a highly electrophilic and resonance-stabilized acylium ion. wou.edu The acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after a deprotonation step. acs.org Unlike Friedel-Crafts alkylation, the acylation reaction does not typically undergo rearrangement, and the resulting ketone product is deactivated, preventing further substitutions. youtube.com

Table 3: Illustrative Friedel-Crafts Acylation Reactions

Aromatic SubstrateLewis Acid CatalystSolventExpected Product
BenzeneAlCl₃Carbon Disulfide (CS₂)1-phenyl-3-chloro-2,2,3,3-tetrafluoropropan-1-one
TolueneFeCl₃Nitrobenzene1-(p-tolyl)-3-chloro-2,2,3,3-tetrafluoropropan-1-one
AnisoleZnCl₂Dichloromethane (DCM)1-(4-methoxyphenyl)-3-chloro-2,2,3,3-tetrafluoropropan-1-one

Reactions Involving the Halogenated Alkyl Chain

Beyond the acyl chloride group, the halogenated carbon atoms on the propionyl backbone present additional sites for chemical transformation.

The chlorine atom in the 3-position is located on a carbon atom alpha (α) to the carbonyl group. The reactivity of such α-haloketones is significantly enhanced compared to typical alkyl halides. nih.gov The powerful inductive electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov

This position is therefore expected to undergo nucleophilic substitution reactions, likely via an Sₙ2 mechanism. youtube.com α-Haloketones are generally very reactive in Sₙ2 reactions but reluctant to undergo Sₙ1 reactions due to the instability of the resulting carbocation. youtube.com A variety of nucleophiles can displace the chloride ion, leading to a range of functionalized products.

Table 4: Potential Nucleophilic Substitutions at the α-Carbon

NucleophileReagent ExampleSolventExpected Product
Iodide (I⁻)Sodium Iodide (NaI)Acetone3-Iodo-2,2,3,3-tetrafluoropropionyl chloride
Cyanide (CN⁻)Potassium Cyanide (KCN)Ethanol/Water3-Cyano-2,2,3,3-tetrafluoropropionyl chloride
Azide (N₃⁻)Sodium Azide (NaN₃)Dimethylformamide (DMF)3-Azido-2,2,3,3-tetrafluoropropionyl chloride
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Water/THF3-Hydroxy-2,2,3,3-tetrafluoropropionyl chloride

The tetrafluoroethyl portion of the molecule is characterized by the presence of multiple carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, rendering perfluoroalkyl and polyfluoroalkyl substances (PFAS) exceptionally stable and chemically inert. nih.gov These compounds exhibit high thermal stability and are resistant to degradation by most common chemical reagents. numberanalytics.com

Direct fluorination of alkanes is a highly exothermic and often explosive reaction that is difficult to control. wou.edu Other halogenation reactions are generally not feasible on a perfluorinated chain. pressbooks.pub Consequently, the tetrafluoroethyl moiety in this compound is expected to be unreactive under the conditions typically employed for the reactions described above. It does not readily participate in nucleophilic or electrophilic reactions, and its primary role is to exert a strong inductive effect on the rest of the molecule.

Exploration of Radical and Organometallic Reactions

The reactivity of this compound in radical and organometallic reactions is anticipated to be influenced by the C-Cl bond, which is generally weaker than C-F and C-C bonds, and the electrophilic nature of the carbonyl carbon.

Radical Reactions:

Radical reactions involving this compound would likely be initiated by the homolytic cleavage of the C-Cl bond, which is typically the most labile site for radical initiation in such molecules. This could be achieved through photolysis or with the use of radical initiators. The resulting 2,2,3,3-tetrafluoropropionyl radical could then participate in various propagation steps.

While no specific studies on this compound were found, research on related perfluoroalkyl halides demonstrates their ability to generate perfluoroalkyl radicals (RF radicals) that can undergo addition and substitution reactions. conicet.gov.ar For instance, metal-mediated processes, sometimes photocatalyzed, are known to produce RF radicals from perfluoroalkyl halides for use in fluoroalkylation reactions. conicet.gov.arconicet.gov.ar

A hypothetical radical reaction sequence could involve:

Initiation: Homolytic cleavage of the C-Cl bond to form a 3-chlorotetrafluoropropionyl radical.

Propagation: The radical could add to unsaturated bonds or abstract atoms from other molecules.

Termination: Combination of two radicals to form a stable product.

Organometallic Reactions:

The field of organometallic chemistry offers a plethora of transformations for acyl chlorides. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. libretexts.orglibretexts.org In the context of this compound, a palladium-catalyzed cross-coupling reaction with an organoboron reagent could potentially lead to the formation of a ketone, with the C-Cl bond being the reactive site for oxidative addition to the metal center.

Gilman reagents (lithium dialkylcuprates) are also known to react with acyl chlorides to produce ketones. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. It is plausible that this compound would react similarly.

A general scheme for a Suzuki-Miyaura coupling involving an arylboronic acid could be envisioned as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The coupled product (an aryl tetrafluoropropionyl ketone) is eliminated, regenerating the Pd(0) catalyst.

It is important to note that the fluorine atoms on the carbon chain would significantly influence the electronic properties of the molecule, potentially affecting the rates and outcomes of these organometallic reactions compared to their non-fluorinated analogs.

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

The kinetics of reactions involving acyl chlorides are often studied in the context of their hydrolysis. The hydrolysis of acyl chlorides generally follows pseudo-first-order kinetics. researchgate.net The rate of reaction is influenced by the electronic and steric effects of the substituents. The highly electronegative fluorine atoms in this compound would likely make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack compared to non-fluorinated acyl chlorides.

For radical reactions, the rate would depend on the stability of the formed radical and the activation energy of the propagation steps. The kinetics of organometallic coupling reactions are complex and depend on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

A comparative kinetic study could be designed to investigate the relative reactivity of this compound against other acyl chlorides.

Hypothetical Kinetic Parameters for Acyl Chloride Hydrolysis
Compound Relative Rate Constant (k_rel)
Acetyl chloride1
Propionyl chloride~0.8
This compound>1 (Predicted)

This table is illustrative and based on general chemical principles, not on experimental data for this compound.

Thermodynamic Analyses:

Thermodynamic data, such as bond dissociation energies (BDEs) and heats of formation, are crucial for understanding the feasibility of a reaction. The C-Cl bond is expected to be the weakest covalent bond in the non-carbonyl part of the this compound molecule, making its homolytic cleavage the most thermodynamically favorable radical initiation pathway.

Standard heats of formation for various halogenated compounds have been compiled, which can be used to estimate the enthalpy change of reactions. nist.gov While specific values for this compound are not listed, they could potentially be estimated using computational chemistry methods.

General Bond Dissociation Energies (BDEs)
Bond Approximate BDE (kJ/mol)
C-H413
C-C348
C-Cl339
C-F485

This table provides general BDE values and does not represent the specific values within this compound, which would be influenced by the surrounding atoms.

Applications of 3 Chlorotetrafluoropropionyl Chloride in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecular Architectures

3-Chlorotetrafluoropropionyl chloride serves as a valuable building block in the construction of complex molecular architectures due to the unique properties conferred by its chlorinated and fluorinated substituent. The presence of both chlorine and fluorine atoms on a short alkyl chain, coupled with the reactive acyl chloride group, allows for its incorporation into a diverse range of molecules, influencing properties such as lipophilicity, metabolic stability, and receptor-binding affinity. taylorfrancis.com The strategic placement of fluorine atoms is a key tool in medicinal chemistry for enhancing the therapeutic efficacy of drug candidates. rsc.org

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The introduction of fluorine and fluorinated groups into pharmacologically active molecules is a well-established strategy for optimizing their physicochemical and biological properties. nih.gov While specific examples detailing the use of this compound in the synthesis of commercialized pharmaceuticals and agrochemicals are not extensively documented in publicly available research, its potential as a synthon is evident. Acyl chlorides are common reagents in the synthesis of complex molecules, including heterocyclic compounds that form the core of many drugs. researchgate.net The 3-chlorotetrafluoropropionyl moiety can be introduced into a target molecule via acylation of amines, alcohols, or other nucleophiles to create amides, esters, and ketones, respectively. These reactions are fundamental in the construction of a wide array of organic compounds.

The incorporation of the tetrafluoropropionyl group can significantly alter the properties of a parent molecule. For instance, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. This can result in improved pharmacokinetic profiles, such as a longer half-life in the body. In the context of agrochemicals, enhanced metabolic stability can translate to more persistent and effective pesticides or herbicides.

Table 1: Potential Applications in Pharmaceutical and Agrochemical Synthesis

Sector Potential Application Rationale
PharmaceuticalsIntroduction of a fluorinated motif into drug candidates to enhance metabolic stability and binding affinity.The tetrafluoropropyl group can block metabolic pathways and its electron-withdrawing nature can influence intermolecular interactions.
AgrochemicalsDevelopment of new pesticides and herbicides with increased potency and environmental persistence.The stability of the C-F bond can lead to longer-lasting effects in the field.

Precursor for Functional Materials and Polymers

While detailed research on the specific use of this compound as a precursor for functional materials and polymers is limited, its chemical structure suggests potential applications in this field. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.

The acyl chloride functionality of this compound allows it to be used as a monomer or a modifying agent in polymerization reactions. For example, it could be reacted with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would possess a high degree of fluorination, which could impart desirable properties such as hydrophobicity and oleophobicity, making them suitable for applications such as protective coatings and specialty membranes. The presence of the chlorine atom could also serve as a site for further chemical modification, allowing for the fine-tuning of the material's properties.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.gov Acyl chlorides are frequently used as building blocks in combinatorial synthesis due to their high reactivity and the wide availability of corresponding carboxylic acids.

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability and oral bioavailability. The integration of fluorinated fragments into peptidomimetic scaffolds is a strategy to enhance their pharmacological profiles.

A patent has described the use of this compound in the generation of combinatorial libraries of peptidomimetic aminothioether acids. In this context, the acyl chloride would be used to acylate an amino group on the peptidomimetic scaffold, thereby introducing the 3-chlorotetrafluoropropionyl moiety. By systematically reacting a diverse set of scaffolds with various acylating agents, including this compound, a large library of compounds can be generated for high-throughput screening to identify new drug leads.

Automated Synthesis Protocols

Automated synthesis platforms are widely used in combinatorial chemistry to perform repetitive reaction sequences efficiently and with high precision. While specific automated synthesis protocols for reactions involving this compound are not detailed in the available literature, the general principles of automated acylation reactions would apply.

An automated synthesizer could be programmed to perform the following steps:

Dispensing of a solution containing the substrate (e.g., an amine or alcohol) into a reaction vessel.

Addition of a base to facilitate the reaction.

Dispensing of a solution of this compound.

Incubation of the reaction mixture for a predetermined time at a specific temperature.

Quenching of the reaction and subsequent purification of the product.

By parallelizing this process across a multi-well plate, a large number of compounds can be synthesized simultaneously.

Table 2: Generic Automated Acylation Protocol

Step Action Purpose
1Dispense SubstrateIntroduce the molecule to be acylated.
2Add BaseDeprotonate the nucleophile to increase reactivity.
3Add Acyl ChlorideIntroduce the 3-chlorotetrafluoropropionyl group.
4IncubateAllow the reaction to proceed to completion.
5Quench & PurifyStop the reaction and isolate the desired product.

Derivatization for Specialty Chemicals

The reactivity of the acyl chloride group makes this compound a versatile reagent for the synthesis of a variety of specialty chemicals through derivatization. The resulting products would all contain the unique 3-chlorotetrafluoropropionyl moiety, which can impart specific properties to the final molecule.

For example, reaction with different nucleophiles can lead to a range of derivatives:

Amides: Reaction with primary or secondary amines yields N-substituted amides. These could be explored for various applications, including as specialty solvents or as intermediates in further synthetic routes.

Esters: Reaction with alcohols or phenols produces esters. Fluorinated esters are sometimes used as specialty lubricants or hydraulic fluids due to their high thermal stability and non-flammable nature.

Ketones: Friedel-Crafts acylation of aromatic compounds with this compound would lead to aryl ketones containing the fluorinated side chain. organic-chemistry.org These could be intermediates in the synthesis of more complex molecules or be investigated for their own electronic or material properties.

The chlorine atom on the propyl chain also offers a handle for further chemical transformations, such as nucleophilic substitution or elimination reactions, allowing for the creation of an even wider array of specialty chemicals from this single building block.

Green Chemistry Perspectives in Application Development

Key areas of consideration in the green application of this compound include the optimization of reaction pathways to improve atom economy, the selection of environmentally benign solvents and catalysts, and the adoption of innovative process technologies like continuous flow chemistry. While specific research on green methodologies for this compound is still emerging, the broader trends in the synthesis and use of acyl fluorides and fluorinated compounds provide a framework for evaluating and developing greener approaches.

The following table outlines the core principles of green chemistry and their relevance to the synthesis and applications of this compound.

Green Chemistry PrincipleRelevance to this compound
Prevention Designing synthetic routes that minimize the formation of byproducts and waste in both the production and subsequent use of the compound.
Atom Economy Developing reactions where the maximum number of atoms from the reactants are incorporated into the final product, reducing waste.
Less Hazardous Chemical Syntheses Exploring alternative synthetic methods that avoid the use of highly toxic or hazardous reagents and solvents.
Designing Safer Chemicals While the intrinsic properties of this compound are fixed, its application in synthesizing end-products with improved safety profiles is a key consideration.
Safer Solvents and Auxiliaries Investigating the use of greener solvents or solvent-free conditions in reactions involving this compound.
Design for Energy Efficiency Developing synthetic processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring potential bio-based starting materials for the synthesis of fluorinated compounds, though this is a significant long-term challenge.
Reduce Derivatives Minimizing the use of protecting groups and other temporary modifications in synthetic sequences involving this compound to reduce steps and waste.
Catalysis Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste.
Design for Degradation Considering the environmental fate of end-products synthesized using this compound and designing them to be non-persistent.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of hazardous byproducts during synthesis and application.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires.

Research Findings in Green Chemistry Applications

While dedicated studies on the green chemistry of this compound are not abundant, broader research into the synthesis of acyl fluorides and the use of fluorinated compounds in combinatorial chemistry provides valuable insights.

Synthesis of Acyl Fluorides: Traditional methods for the synthesis of acyl chlorides often involve hazardous reagents like thionyl chloride or phosgene. Modern synthetic methods that are being explored for acyl fluorides, which could be applicable to this compound, focus on safer and more efficient alternatives. These include the use of deoxyfluorinating agents that are more selective and produce less toxic byproducts. For instance, the development of bench-stable solid reagents for the conversion of carboxylic acids to acyl fluorides represents a significant step towards safer handling and reduced risk.

Process Intensification: The application of continuous flow chemistry is a promising green chemistry approach for reactions involving highly reactive intermediates like acyl chlorides. This technology allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity with reduced waste. While not specifically documented for this compound, its potential application in continuous flow reactors for acylation reactions is a logical extension of current trends in fine chemical manufacturing.

The table below summarizes some potential green chemistry improvements relevant to the lifecycle of this compound.

Area of ApplicationTraditional ApproachPotential Green Chemistry Improvement
Synthesis Use of hazardous chlorinating agents (e.g., thionyl chloride, oxalyl chloride).Development of catalytic routes or use of safer, solid-phase fluorinating agents.
Solvent Usage Reactions often carried out in chlorinated solvents (e.g., dichloromethane, chloroform).Exploration of greener solvents such as ionic liquids, supercritical fluids, or bio-based solvents.
Acylation Reactions Batch processing with potential for side reactions and waste generation.Utilization of continuous flow reactors for better control, improved safety, and higher efficiency.
Purification Chromatographic purification, which consumes large volumes of solvents.Development of reaction conditions that lead to high purity products, minimizing the need for extensive purification.

Further research and development are necessary to fully realize the potential for green chemistry in the application of this compound. A focus on lifecycle assessment and the integration of green chemistry principles from the initial stages of process design will be crucial for the sustainable use of this important chemical intermediate.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 3-Chlorotetrafluoropropionyl chloride (C₃ClF₄OCl), the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential.

¹H NMR Spectroscopy: Due to the absence of hydrogen atoms in the molecular structure of this compound, a ¹H NMR spectrum is not applicable for direct structural analysis of the compound itself. However, it would be crucial for characterizing any derivatives that introduce protons, such as esters or amides formed from reactions with alcohols or amines.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three carbon atoms in unique chemical environments. The chemical shifts are significantly influenced by the attached fluorine and chlorine atoms. The carbonyl carbon (C=O) is expected to resonate at the lowest field (highest ppm value) due to the deshielding effect of the double-bonded oxygen and the adjacent electron-withdrawing fluorine and chlorine atoms. The two difluoromethylene carbons (-CF₂-) will also exhibit characteristic shifts, with the carbon adjacent to the chlorine atom (C-3) appearing at a different chemical shift than the carbon adjacent to the carbonyl group (C-2).

Predicted ¹³C NMR Data for this compound
Carbon Atom
C=O (Carbonyl)
-CF₂- (next to C=O)
-CF₂Cl

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. For this compound, two distinct signals are expected, corresponding to the two non-equivalent -CF₂- groups. The fluorine atoms on the carbon adjacent to the carbonyl group will have a different chemical environment compared to those on the carbon bonded to chlorine. The coupling between these two sets of fluorine atoms (a ³JFF coupling) would likely result in a triplet-of-triplets or more complex multiplet pattern for each signal, providing valuable structural information. The chemical shifts would fall within the typical range for fluoroalkanes.

Predicted ¹⁹F NMR Data for this compound
Fluorine Environment
-CF₂- (next to C=O)
-CF₂Cl

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group. This peak typically appears in the region of 1780-1815 cm⁻¹. Additionally, strong absorption bands corresponding to the C-F and C-Cl stretching vibrations will be present in the fingerprint region of the spectrum (typically below 1400 cm⁻¹).

Predicted IR Absorption Bands for this compound
Functional Group
C=O (Acid Chloride)
C-F
C-Cl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative abundance of the M, M+2, and M+4 peaks would reflect the statistical distribution of these isotopes.

Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical from the carbonyl group to form an acylium ion ([M-Cl]⁺). Further fragmentation could involve the loss of CO, or cleavage of the C-C bonds. The presence of fluorine and chlorine atoms on the propyl chain will lead to a complex fragmentation pattern, with characteristic ions corresponding to the loss of these atoms or fragments containing them.

Predicted Mass Spectrometry Data for this compound
Ion
[C₃ClF₄OCl]⁺ (Molecular Ion)
[C₃F₄OCl]⁺ (Loss of Cl from acyl chloride)
[CF₂ClCF₂]⁺
[CF₂COCl]⁺
[CF₂Cl]⁺

Computational Chemistry Investigations of 3 Chlorotetrafluoropropionyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chlorotetrafluoropropionyl chloride, these calculations can reveal the distribution of electrons and predict sites of reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. semanticscholar.orgyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. semanticscholar.org

For this compound, the presence of highly electronegative fluorine and chlorine atoms is expected to significantly influence the HOMO and LUMO energy levels. The electron-withdrawing nature of these halogens would lower the energy of both the HOMO and LUMO compared to a non-halogenated analogue. The HOMO is likely to be localized on atoms with available lone pairs, such as the oxygen and chlorine atoms, while the LUMO is anticipated to be centered on the carbonyl carbon, which is highly electrophilic. organicchemistrytutor.com Theoretical calculations, such as those using Density Functional Theory (DFT), would be necessary to determine the precise energies and spatial distributions of these frontier orbitals. fluorine1.ru

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMO Oxygen and Chlorine atomsNucleophilic character at these sites
LUMO Carbonyl carbon atomSusceptibility to nucleophilic attack
HOMO-LUMO Gap Expected to be relatively smallHigh reactivity

Note: This table is predictive and based on the general principles of frontier molecular orbital theory as applied to acyl chlorides and halogenated compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net

In the case of this compound, the MEP map is expected to show a significant region of positive electrostatic potential around the carbonyl carbon, a consequence of the electron-withdrawing effects of the carbonyl oxygen and the adjacent chlorine and tetrafluoropropyl group. nih.gov This positive region indicates a high susceptibility to attack by nucleophiles. fiveable.me Conversely, regions of negative potential are anticipated around the carbonyl oxygen and the halogen atoms, highlighting their potential to interact with electrophiles or act as hydrogen bond acceptors. mdpi.com The presence of fluorine atoms can create complex electrostatic profiles, sometimes leading to regions of positive potential (σ-holes) on the halogen itself, which can influence intermolecular interactions. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, a highly reactive acyl chloride, a primary reaction of interest is nucleophilic acyl substitution. fiveable.meyoutube.com

Reaction pathway modeling for the reaction of this compound with a nucleophile, such as an alcohol or an amine, would likely proceed through a tetrahedral intermediate. fiveable.me Computational methods can be used to model the geometry and energy of this intermediate and the transition states leading to its formation and collapse. The high reactivity of acyl chlorides is attributed to the excellent leaving group ability of the chloride ion. fiveable.me Theoretical studies on similar reactions involving acid chlorides have shown that the reaction pathway is often enthalpy-controlled. researchgate.net

Conformation Analysis and Stereochemical Considerations

The carbon chain of this compound allows for rotational isomerism, or the existence of different conformers. Conformational analysis involves identifying the stable conformers and determining their relative energies. For halogenated propanes, the presence of gauche and anti conformations is common. researchgate.netmasterorganicchemistry.com The relative stability of these conformers is determined by a balance of steric and electronic effects. researchgate.net

In this compound, the bulky and highly electronegative fluorine atoms and the chlorine atom will create significant steric and electrostatic interactions that dictate the preferred conformation. Ab initio calculations could be employed to determine the rotational barriers and the geometries of the stable conformers. researchgate.net It is expected that the staggered conformations will be more stable than the eclipsed conformations to minimize torsional strain. masterorganicchemistry.comkhanacademy.org

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

For this compound, the prediction of its ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum would be particularly valuable. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. wikipedia.orgscholaris.ca Computational methods can predict the chemical shifts of the non-equivalent fluorine atoms in the tetrafluoropropyl group, providing insight into the electronic environment of each fluorine.

Similarly, the prediction of the infrared (IR) spectrum can help identify characteristic vibrational frequencies. A strong absorption band corresponding to the C=O stretching frequency of the acyl chloride group would be expected in the region of 1780-1815 cm⁻¹. The exact position would be influenced by the electron-withdrawing halogen substituents.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureApproximate Range
¹⁹F NMR Multiple signals for non-equivalent fluorine atoms-50 to -220 ppm
¹³C NMR Carbonyl carbon signal160-170 ppm
IR Spectroscopy C=O stretch1780-1815 cm⁻¹

Note: The predicted ranges are based on typical values for similar functional groups and may be influenced by the specific structure of the molecule.

Development of Quantitative Structure-Activity Relationship (QSAR) Models (if relevant)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. While there are no specific QSAR models reported for this compound, the computational parameters discussed above could be used as descriptors in the development of such models. For instance, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential values could be correlated with the reactivity of a series of related acyl chlorides in a particular chemical transformation or their potential biological activity. The development of QSAR models would require a dataset of structurally diverse compounds with experimentally measured activities.

Environmental Distribution and Transformation Pathways of Chlorinated Perfluorinated Acyl Chlorides

Environmental Persistence and Degradation Mechanisms

The persistence of 3-Chlorotetrafluoropropionyl chloride in the environment is expected to be relatively short-lived due to its high reactivity, particularly towards water. However, its degradation products, which are perfluorinated carboxylic acids, are known for their extreme persistence.

Acyl chlorides are a class of organic compounds that react vigorously with water in a process called hydrolysis. physicsandmathstutor.comchemguideforcie.co.uklibretexts.org This reaction is a key pathway for the initial transformation of this compound in most environmental compartments. The general reaction involves the substitution of the chlorine atom with a hydroxyl group from water, yielding a carboxylic acid and hydrogen chloride. docbrown.infochemguide.co.uk

For this compound, the hydrolysis reaction is as follows:

CF₂ClCF₂C(O)Cl + H₂O → CF₂ClCF₂C(O)OH + HCl

The presence of electronegative fluorine and chlorine atoms on the carbon chain is expected to enhance the reactivity of the acyl chloride group, leading to rapid hydrolysis. savemyexams.comscholaris.ca The rate of hydrolysis for acyl chlorides is generally much faster than that of other halogenated compounds like alkyl chlorides or aryl chlorides. physicsandmathstutor.comsavemyexams.com

The primary products of this hydrolysis are 3-chloro-2,2,3,3-tetrafluoropropanoic acid and hydrochloric acid. While the acyl chloride itself is quickly transformed, the resulting fluorinated carboxylic acid is expected to be highly persistent in the environment.

Table 1: General Reactivity of Acyl Chlorides with Water

Compound Type Reactivity with Water Primary Products
Acyl Chlorides Vigorous, often rapid Carboxylic Acid, Hydrogen Chloride
Alkyl Chlorides Slow to negligible Alcohol, Hydrogen Chloride
Aryl Chlorides Generally unreactive No significant reaction

This table provides a qualitative comparison of the reactivity of different chlorinated compound classes with water.

Phototransformation, or the degradation of a chemical by light, is another potential pathway for the breakdown of this compound and its derivatives. In the atmosphere, volatile organic compounds can react with photochemically generated hydroxyl radicals (•OH), which is a primary degradation pathway for many atmospheric pollutants. cdc.gov While direct photolysis of the initial compound may occur, the high reactivity of the acyl chloride group suggests hydrolysis will be a more significant initial transformation pathway in the presence of atmospheric water vapor. chemguide.co.uk

The hydrolysis product, 3-chloro-2,2,3,3-tetrafluoropropanoic acid, is expected to be more resistant to phototransformation. However, research on other fluorinated compounds, such as fluorinated pesticides and phenols, indicates that photolysis can lead to the formation of various byproducts. acs.orgnih.govacs.org Under certain conditions, such as in the presence of sulfite (B76179) or during advanced oxidation processes, near-complete defluorination of chlorinated polyfluoroalkyl substances has been observed. researchgate.net The carbon-fluorine bond is exceptionally strong, making complete mineralization difficult under typical environmental conditions. scholaris.ca

The biodegradation of highly halogenated compounds is generally a slow process. The presence of multiple fluorine atoms in this compound and its hydrolysis product suggests a high degree of resistance to microbial degradation. asm.org

However, microorganisms have been shown to degrade a wide variety of chlorinated organic compounds under both aerobic and anaerobic conditions. asm.orgresearchgate.nettandfonline.com A key step in the biodegradation of these compounds is often dehalogenation, where the halogen atom is removed from the carbon skeleton. clu-in.org For instance, some bacteria can utilize chlorinated compounds as a source of carbon and energy. eurochlor.org The bacterium Pseudomonas putida has been shown to degrade 3-chlorobenzoate, suggesting that microbial cleavage of carbon-chlorine bonds is feasible. nih.gov

The biodegradation of the perfluorinated backbone of the molecule is expected to be extremely limited. The strength of the carbon-fluorine bond makes it highly resistant to enzymatic attack. Therefore, while the chlorine atom might be removed through microbial action over long periods, the resulting perfluorinated chain is likely to persist in the environment. Studies on short-chain chlorinated paraffins have shown that haloalkane dehalogenases can transform these compounds, but the process is slow and often incomplete. researchgate.net

Environmental Transport and Mobility

The transport and mobility of this compound and its degradation products are influenced by their physical and chemical properties.

Due to its relatively low boiling point, this compound is expected to be volatile. libretexts.orgchemguide.co.uk If released to the environment, a significant portion may partition to the atmosphere. Volatile halogenated organic compounds can undergo long-range atmospheric transport. copernicus.org

Once in the atmosphere, it will likely be subject to hydrolysis with atmospheric moisture and reaction with hydroxyl radicals. chemguide.co.ukcdc.gov The degradation products, particularly the resulting carboxylic acid, are less volatile. However, perfluorinated compounds, including carboxylic acids, can be transported over long distances in the atmosphere, often associated with particulate matter or in aerosols. nih.govitrcweb.orgnccoast.org

The primary degradation product, 3-chloro-2,2,3,3-tetrafluoropropanoic acid, will largely determine the fate of the original compound in soil and sediment. The adsorption and desorption behavior of this carboxylic acid will depend on various factors, including the organic carbon content of the soil, pH, and the presence of other ions. nih.govmdpi.com

Generally, perfluorinated carboxylic acids are relatively mobile in soils, with shorter-chain acids being more mobile than their longer-chain counterparts. The carboxylic acid group can exist in an anionic form, which can lead to repulsion from negatively charged soil particles, thus increasing its mobility in water. However, adsorption to organic matter can retard its movement. mdpi.com Desorption of fluorinated compounds from sediments can be a very slow process, leading to their long-term persistence in these environmental compartments. researchgate.netresearchgate.net

Leaching and Groundwater Migration

The environmental journey of this compound is expected to begin with a rapid transformation. As an acyl chloride, it will readily undergo hydrolysis upon contact with water in soil or the atmosphere, yielding 3-Chlorotetrafluoropropionic acid and hydrochloric acid. epa.gov Therefore, its potential for leaching and migration into groundwater is primarily determined by the properties of its more stable hydrolysis product.

The mobility of the resultant 3-Chlorotetrafluoropropionic acid is dictated by its interactions with soil particles. Research on other short-chain PFAS indicates that these compounds generally exhibit limited sorption to soil and are thus highly mobile. acs.orgresearchgate.netsigmaaldrich.comresearchgate.netnih.gov The soil-water partitioning coefficient (K_d_), a measure of a chemical's tendency to bind to soil, is typically low for short-chain PFAS, suggesting a high potential for movement. acs.orgnih.govitrcweb.org This mobility is influenced by several factors:

Chain Length: Shorter perfluoroalkyl chains lead to weaker hydrophobic interactions with soil organic matter, increasing the potential for leaching. sigmaaldrich.comresearchgate.netnih.govslu.se

Soil Composition: The amount of organic carbon and the mineral content of the soil can influence sorption. acs.orgresearchgate.netslu.se

Environmental Conditions: The pH of the soil and water can alter the surface charge of both the chemical and the soil, affecting sorption. researchgate.net For instance, some PFAS show increased sorption at lower pH. researchgate.net

Co-contaminants: The presence of other, more lipophilic (fat-loving) substances can compete for binding sites on soil particles, potentially displacing shorter-chain PFAS and enhancing their leaching. sigmaaldrich.comresearchgate.net

Given these characteristics, 3-Chlorotetrafluoropropionic acid is anticipated to leach readily from soil and migrate into groundwater, posing a potential risk to underlying aquifers. researchgate.netnih.govresearchgate.netwisconsin.edu This is consistent with findings that show short-chain perfluorinated acids are frequently detected in groundwater. sigmaaldrich.comnih.govmdpi.comnih.gov

Interactive Data Table: Factors Influencing the Leaching of Short-Chain Per- and Polyfluoroalkyl Substances (General)

FactorInfluence on Leaching PotentialRationale
Perfluoroalkyl Chain Length Shorter chains increase leaching.Weaker hydrophobic interactions with soil organic matter.
Soil Organic Carbon (OC) Higher OC can decrease leaching.Increased sorption sites for the compound.
pH of Soil/Water Lower pH can decrease leaching for some PFAS.Affects the surface charge of the compound and soil particles, potentially increasing sorption.
Presence of Other Contaminants Can increase leaching of shorter-chain PFAS.Competition for sorption sites from more lipophilic molecules.

Bioaccumulation and Biotransformation in Organisms

Direct studies on the bioaccumulation and biotransformation of this compound are not available. However, knowledge from related compounds provides a basis for estimation.

The potential for a substance to accumulate in living organisms often depends on its chemical structure. For PFAS, bioaccumulation is strongly linked to the length of the perfluorinated carbon chain, with longer chains showing a greater tendency to accumulate. nih.gov As 3-Chlorotetrafluoropropionic acid has a short carbon chain, its potential for bioaccumulation in organisms is expected to be lower than that of well-known long-chain PFAS like PFOA and PFOS. nih.gov Nevertheless, uptake of short-chain PFAS by plants has been observed. researchgate.net

Biotransformation, the alteration of a chemical by a living organism, is a complex process. The carbon-fluorine bond is exceptionally strong, making the perfluorinated portion of the molecule highly resistant to degradation. nih.gov Conversely, the carbon-chlorine bond is more susceptible to cleavage by microbial enzymes, a process known as dechlorination. nih.gov It is conceivable that microorganisms could dechlorinate 3-Chlorotetrafluoropropionic acid. nih.govnih.gov However, the complete breakdown of the fluorinated part of the molecule is anticipated to be very slow in the environment.

Multimedia Environmental Fate Modeling

Multimedia environmental fate models are computational tools used to predict how a chemical will be distributed in the environment. nih.goveolss.net These models use a chemical's physical and chemical properties to estimate its partitioning between air, water, soil, and living organisms. eolss.netepa.gov

While no specific model exists for this compound, the principles from models developed for other persistent organic pollutants (POPs) and PFAS can be applied. nih.govrsc.orgwur.nl A key consideration for modeling this compound is its rapid hydrolysis to an ionic acid. nih.gov

Based on the properties of its expected transformation product, a multimedia fate model would likely predict the following:

Primary Environmental Compartment: Due to its high water solubility and low volatility, 3-Chlorotetrafluoropropionic acid would predominantly be found in water. wikipedia.org

Mobility: Its low tendency to sorb to soil suggests it would be highly mobile in aquatic systems and prone to leaching into groundwater. sigmaaldrich.comnih.gov

Atmospheric Fate: While some atmospheric transport is possible, the compound would likely be removed from the air through rain and dry deposition due to its solubility. epa.gov

Toxicological Assessments and Mechanistic Insights

General Principles of Toxicity for Halogenated Compounds

The toxicity of these compounds can be linked to several key factors:

Persistence and Bioaccumulation : The strength of the carbon-halogen bond often makes these compounds resistant to degradation. chemsec.orgucl.ac.uk This stability, combined with lipophilicity (fat-solubility), allows them to accumulate in the fatty tissues of organisms, leading to increasing concentrations up the food chain. nih.govinchem.org

Reactivity : The nature of the halogen substituent influences the molecule's reactivity. For instance, acyl chlorides are highly reactive functional groups. chemguide.co.uk The electronegativity of halogens creates polar bonds, which can be sites for metabolic attack or chemical reactions. wikipedia.org

Metabolic Activation : Some HOCs are not toxic in their original form but can be converted into reactive, toxic metabolites by enzymes in the body. washington.edu This process, known as bioactivation, can lead to the formation of intermediates that bind to cellular macromolecules like proteins and DNA, causing cellular damage and potentially leading to carcinogenicity or other toxic effects. washington.edunih.gov

Carcinogenicity and Other Health Effects : Exposure to various HOCs has been associated with a wide range of adverse health outcomes, including reproductive, neurological, immunological, and endocrine effects. nih.govnih.gov Some are classified as known or suspected carcinogens. chemsec.orgresearchgate.net

The presence of multiple types of halogens, such as chlorine and fluorine in 3-chlorotetrafluoropropionyl chloride, adds complexity to predicting its toxicological behavior, combining the characteristics of both chlorinated and fluorinated compounds. nih.gov

In Vitro Studies on Cellular Interactions

Direct in vitro studies on the cellular interactions of this compound are not extensively documented in publicly available literature. However, its toxicological behavior at the cellular level can be inferred from its chemical structure, specifically the highly reactive acyl chloride functional group. chemguide.co.uk

Acyl chlorides are known to be potent acylating agents that react readily with nucleophiles. savemyexams.comchemicalbook.com In a biological context, this reactivity is the primary driver of toxicity. Upon entering a biological system, this compound would be expected to react non-specifically and rapidly with a wide array of biological molecules.

Expected cellular interactions include:

Hydrolysis : The most immediate reaction upon contact with an aqueous environment, such as cytoplasm or extracellular fluid, would be rapid hydrolysis. chemguide.co.uk This reaction converts the acyl chloride into its corresponding carboxylic acid (3-chlorotetrafluoropropionic acid) and releases hydrochloric acid (HCl). nih.gov The localized production of HCl can cause a significant drop in pH, leading to acidosis and denaturation of nearby proteins, contributing to chemical burns and tissue damage.

Acylation of Biomolecules : Before hydrolysis can occur, the compound can react with nucleophilic functional groups present on biomolecules. Key targets include the amine, hydroxyl, and sulfhydryl groups found in amino acids, proteins, and peptides. Covalent modification of proteins can lead to enzyme inhibition, disruption of structural proteins, and interference with signaling pathways.

Interaction with Nucleic Acids : The nucleophilic sites on DNA and RNA bases could also be targets for acylation, potentially leading to genotoxic effects and mutations.

In vitro assays for such a compound would likely focus on assessing its reactivity with biological nucleophiles like glutathione (B108866) to model its potential for cellular damage and bioactivation. nih.gov

Investigation of Molecular Targets and Pathways of Biological Activity

The molecular targets of this compound are predicted to be numerous and widespread due to the high, non-specific reactivity of the acyl chloride group. chemicalbook.com Unlike compounds that interact with specific receptors, its primary mechanism of toxicity is direct chemical modification of biological macromolecules.

Potential molecular targets and affected pathways include:

Enzymes : Many enzymes rely on specific amino acid residues (e.g., serine, cysteine, histidine) in their active sites for catalytic function. Acylation of these residues by this compound would likely lead to irreversible inhibition of the enzyme. This could disrupt critical metabolic pathways, such as glycolysis, cellular respiration, and neurotransmitter synthesis.

Receptors and Ion Channels : Cell surface receptors and ion channels are proteins that can be targets of acylation. Modification of these proteins could alter or block their function, disrupting cellular communication and ion homeostasis. For example, some toxic halogenated aromatic hydrocarbons are known to act via the aryl hydrocarbon receptor (AhR), modulating gene expression. nih.gov While the primary mechanism for an acyl chloride is different, downstream effects from widespread cellular damage could trigger similar stress response pathways.

Structural Proteins : Proteins like collagen and keratin, which are essential for tissue integrity, can be damaged by acylation, leading to a loss of structural function.

Stress Response Pathways : The widespread cellular damage and oxidative stress caused by the compound and its reactive byproducts would likely activate cellular stress response pathways, such as those involving heat shock proteins and antioxidant defenses.

The biological activity of many halogenated compounds includes antibacterial, antifungal, and antiviral effects, which stems from their ability to interfere with essential life processes in these organisms. nih.govresearchgate.netresearchgate.net

Biotransformation and Metabolite Identification in Biological Systems

The biotransformation of this compound is expected to be dominated by two main processes: non-enzymatic hydrolysis and enzymatic metabolism.

Non-Enzymatic Hydrolysis : As a highly reactive acyl chloride, the compound will spontaneously react with water to form 3-chlorotetrafluoropropionic acid and hydrochloric acid. chemguide.co.uknih.gov This is likely the primary and most rapid transformation upon entering a biological system.

Enzymatic Biotransformation : The resulting 3-chlorotetrafluoropropionic acid would then be subject to enzymatic metabolism. The biotransformation of halogenated compounds, particularly the cleavage of carbon-halogen bonds, is a known biological process, often carried out by microbial systems and enzymes within larger organisms. nih.gov

Dehalogenation : Enzymes known as dehalogenases are capable of cleaving carbon-halogen bonds. ucl.ac.uk The process can occur aerobically or anaerobically. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a key pathway for breaking down chlorinated compounds. researchgate.net The presence of both chlorine and fluorine atoms on the same molecule presents a complex substrate. The carbon-chlorine bond is generally more susceptible to cleavage than the highly stable carbon-fluorine bond.

Conjugation : The resulting carboxylic acid or its metabolites could undergo Phase II conjugation reactions, for example, with glucuronic acid to form an acyl glucuronide. nih.govnih.gov Such conjugates are typically more water-soluble and are targeted for excretion. However, acyl glucuronides themselves can be reactive and implicated in toxicity. nih.gov

The expected primary metabolite would be 3-chlorotetrafluoropropionic acid. Further degradation could lead to the release of chloride and fluoride (B91410) ions and the breakdown of the carbon skeleton. Identifying these metabolites in biological systems would typically involve techniques like mass spectrometry coupled with liquid chromatography (LC-MS).

Comparative Toxicology with Related Halogenated Organic Compounds

The toxicology of this compound can be contextualized by comparing it to related compounds, such as simpler acyl chlorides and other polyhalogenated alkanes.

Comparison with Propionyl Chloride : Propionyl chloride (CH₃CH₂COCl) is the non-fluorinated analog. wikipedia.org Like all simple acyl chlorides, it is a corrosive and volatile liquid that reacts violently with water. chemguide.co.uknih.gov Its toxicity is primarily due to its corrosivity (B1173158) and the release of HCl upon hydrolysis. The addition of four fluorine atoms and a chlorine atom to the structure of this compound is expected to significantly alter its properties. The high electronegativity of fluorine atoms would increase the electrophilicity of the carbonyl carbon, potentially making it even more reactive toward nucleophiles than propionyl chloride.

Comparison with other Halogenated Compounds : The toxicity of halogenated compounds varies with the specific halogen. wikipedia.org

Chlorinated Compounds : Generally, increasing chlorination on a molecule can increase its lipophilicity and persistence. nih.gov Chlorinated compounds are susceptible to metabolic dechlorination. researchgate.net

Fluorinated Compounds : The carbon-fluorine bond is the strongest single bond in organic chemistry, making perfluorinated compounds extremely persistent and resistant to metabolic degradation. nih.gov Their toxicity is often linked to their persistence and ability to mimic other biological molecules. For instance, some per- and polyfluoroalkyl substances (PFAS) are known for their toxicity. acs.org

This compound possesses a reactive acyl chloride group, a metabolically susceptible carbon-chlorine bond, and highly stable carbon-fluorine bonds. This unique combination suggests a toxicological profile that includes acute corrosive effects (from the acyl chloride), potential for some metabolic breakdown (dechlorination), and high persistence of the fluorinated backbone.

Table 1: Comparative Toxicological Profile of Related Compounds

Compound Key Functional Groups Primary Toxicological Concern Persistence
Propionyl Chloride Acyl Chloride High reactivity, corrosivity, hydrolysis to HCl nih.govwikipedia.org Low (rapidly hydrolyzes)
Polychlorinated Biphenyls (PCBs) Polychlorinated Aromatic Persistence, bioaccumulation, endocrine disruption, carcinogenicity nih.gov High
Perfluoroalkyl Substances (PFAS) Perfluorinated Alkyl Chain Extreme persistence, bioaccumulation, developmental and systemic toxicity nih.govacs.org Very High

| This compound | Acyl Chloride, C-Cl bond, C-F bonds | High reactivity, corrosivity, potential persistence of fluorinated metabolites | Moderate to High |

Risk Assessment Methodologies in Academic Contexts

Assessing the risk of a novel or poorly studied chemical like this compound in an academic context involves a multi-faceted approach that moves from theoretical prediction to in vitro and computational methods.

Quantitative Structure-Activity Relationship (QSAR) : Computational models are used to predict the toxicity of a chemical based on its structure. By comparing the structure of this compound to compounds with known toxicities, researchers can estimate its potential hazards without experimental testing.

In Vitro Reactivity and Bioactivation Assays : Given its reactive nature, key risk assessment would involve in vitro assays. A common approach is to study the compound's reactivity with trapping agents. For example, its reaction rate with glutathione (a key cellular antioxidant) can be measured to quantify its potential to cause cellular damage and protein adduction. nih.gov The formation of metabolites, such as acyl glucuronides, can also be studied using liver microsomes to assess the potential for bioactivation. nih.gov

Cellular Toxicity Assays : In vitro tests using cultured cells (e.g., liver cells, skin cells) can be used to determine the concentration at which the compound causes cell death (cytotoxicity). These assays provide a quantitative measure of acute toxicity at the cellular level.

Genotoxicity Assays : To assess carcinogenic potential, tests like the Ames test (using bacteria) or micronucleus tests (using mammalian cells) are employed. washington.edu These assays detect the ability of a chemical to cause DNA mutations.

For a highly reactive compound like an acyl chloride, the primary risk assessment would focus on its acute, corrosive hazards and its potential to act as a potent, non-specific toxin through acylation of biomolecules.

Synthesis and Characterization of Novel Derivatives and Analogues

Design Principles for New Chemical Entities Incorporating the 3-Chlorotetrafluoropropionyl Moiety

The design of new molecules containing the 3-chlorotetrafluoropropionyl group is guided by the distinct physicochemical properties conferred by the halogen atoms. The high electronegativity of fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule, which are critical parameters in medicinal chemistry and materials science. google.comresearchgate.net The incorporation of the trifluoromethyl group (CF3), a common fluorinated substituent, is known to enhance thermal stability and can be a key factor in the development of robust materials. google.com

Strategic placement of the 3-chlorotetrafluoropropionyl moiety within a larger molecular framework can lead to compounds with tailored properties. For instance, in agrochemicals, the introduction of fluorine can lead to enhanced efficacy compared to non-fluorinated analogues. google.com Similarly, in medicinal chemistry, fluorinated groups are present in a significant percentage of new drugs, highlighting their importance in modulating biological activity. google.comresearchgate.net The design principles often revolve around leveraging the electron-withdrawing nature of the fluorinated alkyl chain to influence the reactivity of adjacent functional groups or to enhance binding interactions with biological targets.

Synthesis of Acyl Chloride Derivatives

The primary route to synthesizing derivatives of 3-chlorotetrafluoropropionyl chloride involves nucleophilic acyl substitution at the carbonyl carbon. libretexts.org The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form esters, amides, and other carboxylic acid derivatives. libretexts.orglibretexts.org

Esterification: The reaction of this compound with alcohols or alkoxides yields the corresponding esters. youtube.com This reaction typically proceeds via an addition-elimination mechanism, where the alcohol attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion. youtube.com

Amidation: Similarly, amides are readily prepared by reacting this compound with primary or secondary amines. libretexts.orgyoutube.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com This method is a common strategy for creating amide bonds in various applications. iajpr.comrsc.org

The following table illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct Class
AlcoholEthanolEster
Amine (Primary)MethylamineN-substituted Amide
Amine (Secondary)DimethylamineN,N-disubstituted Amide
WaterWaterCarboxylic Acid

Preparation of Perfluorinated and Chlorinated Propionic Acid Derivatives

The synthesis of various perfluorinated and chlorinated propionic acid derivatives can be achieved through several methods. One common approach is the halogen exchange fluorination, where chlorine atoms are replaced with fluorine using reagents like potassium fluoride (B91410). researchgate.net The preparation of 3-chloropropionyl chloride itself can be accomplished by treating 3-chloropropionic acid with a chlorinating agent such as phosphorus trichloride (B1173362). google.com

The synthesis of more complex derivatives often starts from readily available precursors. For example, 3-halopropyl bridged carboxylic ortho esters can be prepared from 3-bromopropionyl chloride. researchgate.net Furthermore, the reaction of acetylenic acids with oxalyl chloride can lead to the formation of 3-chloro-2-propenamides, acids, and esters, showcasing the versatility of chlorinated building blocks in organic synthesis. researchgate.net The formation of 3-monochloropropanediol esters (3-MCPDEs) and glycidyl (B131873) esters (GEs) in vegetable oils highlights the reactivity of chlorine compounds in forming ester derivatives under specific conditions. nih.gov

Exploration of Related Fluorine-Containing Building Blocks

The field of fluorine chemistry offers a vast array of building blocks for the synthesis of novel compounds. youtube.comgoogle.com These building blocks are instrumental in introducing fluorine into molecules to modulate their properties. google.comresearchgate.netyoutube.com

Fluorinated building blocks are categorized based on their functional groups and the nature of the fluorine substitution. Some common examples include:

Fluorinated Aromatic Compounds: Such as fluorobenzene (B45895) and pentafluorobenzyl bromide. google.com

Perfluorinated Alkanoic Acids: Including perfluorooctanoic acid and heptafluorobutyric acid. google.com

Fluorinated Alcohols: For example, 1H,1H,2H,2H-Perfluoro-1-octanol. google.com

The synthesis of these building blocks often involves specialized fluorination techniques. For instance, halofluorination allows for the anti-addition of a halogen and a fluorine atom across a double bond. google.com The development of new fluorination methods continues to expand the library of available fluorine-containing building blocks. google.com

The following table provides examples of common fluorine-containing building blocks.

Compound NameChemical FormulaApplication Area
Trifluoromethyl (TFM) group-CF3Medicinal Chemistry, Agrochemicals google.com
Pentafluorosulfanyl (SF5) group-SF5Materials Science google.com
FluorobenzeneC6H5FOrganic Synthesis google.com
Perfluorooctanoic acidC8HF15O2Surfactants, Polymers google.com

Evaluation of Derivative Properties and Potential Applications

The derivatives of this compound are expected to exhibit properties that are valuable in several fields, largely due to the presence of the fluorinated alkyl chain.

Polymers: Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com Monomers derived from this compound could be polymerized to create novel fluoropolymers with potential applications in coatings, electronics, and advanced materials. researchgate.netpageplace.deethz.ch The synthesis of fluorinated polymers can be achieved either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. researchgate.net

Heterocyclic Compounds: Acyl chlorides are versatile reagents for the synthesis of heterocyclic compounds. researchgate.netresearchgate.netwisdomlib.org For example, 3-chlorobenzo[b]thiophene-2-carbonyl chloride is a precursor for various heterocyclic structures. researchgate.netwisdomlib.org Derivatives of this compound could be used to synthesize novel fluorinated heterocycles, which are often explored for their potential as pharmaceuticals and agrochemicals. researchgate.net

Medicinal and Agrochemical Chemistry: The introduction of fluorine into organic molecules is a well-established strategy to enhance their biological activity. google.comresearchgate.net Esters and amides derived from this compound could be screened for potential applications in these areas. The unique electronic properties of the fluorinated moiety can influence factors such as binding affinity and metabolic stability.

Q & A

Q. Q1. What are the key physicochemical properties of 3-chlorotetrafluoropropionyl chloride, and how do they influence experimental design?

A1. The compound (CAS 24503-62-6, C₃Cl₂F₄O) has a boiling point of 64.2°C and a density of 1.66 g/cm³ . Its high volatility and reactivity as an acyl chloride necessitate inert reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere) to prevent hydrolysis. Researchers should prioritize low-temperature reactions (e.g., 0–5°C) and rapid quenching to stabilize intermediates. Analytical methods like GC-MS or NMR should validate purity, as impurities (e.g., residual HCl) can skew reaction outcomes.

Q. Q2. What are the recommended safety protocols for handling this compound in laboratory settings?

A2. The compound is corrosive and releases toxic fumes upon decomposition. Key safety measures include:

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), full-face shields, and vapor-tight goggles .
  • Ventilation: Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks .
  • Spill Management: Neutralize with sodium bicarbonate or inert adsorbents (e.g., diatomaceous earth) .
  • Storage: Under nitrogen in amber glass at 2–8°C to prevent thermal degradation .

Q. Q3. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

A3. A standard method involves chlorination of tetrafluoropropionic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical steps include:

  • Drying Reagents: Pre-dry SOCl₂ with molecular sieves to avoid side reactions (e.g., hydrolysis to HCl) .
  • Temperature Control: Exothermic reactions require ice baths to prevent runaway conditions.
  • Purification: Distillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal decomposition .
    Pitfalls: Traces of moisture lead to incomplete conversion; use Karl Fischer titration to confirm anhydrous conditions .

Advanced Research Questions

Q. Q4. How do structural variations (e.g., fluorine vs. chlorine substitution) impact the reactivity of this compound in nucleophilic acyl substitution?

A4. Fluorine’s electronegativity increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the trifluoromethyl group can reduce accessibility. Comparative studies with 3-bromo analogs show 10–15% slower kinetics due to weaker leaving groups . Researchers should optimize stoichiometry (e.g., 1.2–1.5 equivalents of nucleophile) and employ catalysts like DMAP to enhance yields in sterically crowded systems .

Q. Q5. What analytical techniques are most effective for resolving contradictory data on the compound’s stability under different solvent systems?

A5. Discrepancies in stability studies (e.g., decomposition rates in polar vs. nonpolar solvents) can arise from trace impurities or solvent polarity effects. Methodological solutions include:

  • HPLC-MS: Quantifies degradation products (e.g., tetrafluoropropionic acid) with <1% detection limits .
  • Accelerated Stability Testing: Heat samples at 40–60°C in DMSO, THF, or hexane to model long-term storage .
  • DFT Calculations: Predict solvent interactions using Gaussian software to identify stabilizing dielectric environments .

Q. Q6. How can researchers mitigate side reactions when using this compound in multi-step syntheses of fluorinated pharmaceuticals?

A6. Common side reactions include over-acylation and β-elimination. Mitigation strategies:

  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
  • Low-Temperature Quenching: Add cold aqueous NaHCO₃ immediately after acylation to hydrolyze excess reagent .
  • In Situ Monitoring: Use FTIR to track carbonyl peaks (1770–1820 cm⁻¹) and halt reactions at 90% conversion .

Q. Q7. What are the environmental and regulatory implications of using this compound in academic research?

A7. The compound is not classified as a PBT (persistent, bioaccumulative, toxic) substance under REACH . However, researchers must comply with:

  • Waste Disposal: Neutralize with alkaline solutions (pH >10) before disposal .
  • EHS Reporting: Document usage volumes and decomposition byproducts for institutional audits .
  • Alternatives Assessment: Evaluate greener acylating agents (e.g., fluoroacetic anhydrides) to reduce halogenated waste .

Q. Q8. How do computational models aid in predicting the compound’s behavior in novel reaction environments?

A8. Molecular dynamics (MD) simulations using software like GROMACS can model solvation effects, while quantum mechanics (QM) predicts transition states. For example:

  • Solubility Parameters: Hansen solubility parameters (δD, δP, δH) correlate with experimental miscibility in fluorinated solvents .
  • Reaction Pathways: QM/MM hybrid models identify intermediates in Friedel-Crafts acylation, reducing trial-and-error experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.